molecular formula C17H21N3O3S B2429844 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one CAS No. 2097922-89-7

1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2429844
CAS No.: 2097922-89-7
M. Wt: 347.43
InChI Key: JLJLCYTUBQXNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Piperidine Ring: The piperidine ring is usually synthesized via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Sulfonylation: The sulfonyl group is introduced by reacting the phenyl ring with a sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the pyrazole and piperidine rings with the sulfonylated phenyl ring under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenyl ring or the pyrazole ring.

    Reduction: Reduced forms of the sulfonyl group or the pyrazole ring.

    Substitution: Substituted derivatives at the sulfonyl group or the phenyl ring.

Scientific Research Applications

1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electron-withdrawing group, influencing the electronic properties of the compound and its interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-1H-pyrazol-3-yl)ethanone
  • 1-(1-methyl-1H-pyrazol-4-yl)ethanone
  • 1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)propan-1-one

Uniqueness

1-(3-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one is unique due to the combination of its structural features, including the pyrazole and piperidine rings, and the sulfonyl group. This combination imparts specific electronic and steric properties that can be exploited in various applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

1-[3-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-13(21)14-6-5-7-16(10-14)24(22,23)20-9-4-3-8-17(20)15-11-18-19(2)12-15/h5-7,10-12,17H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJLCYTUBQXNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.